Cas no 942949-00-0 (5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine)

5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine
- 5-bromo-3-nitro-4-[4-(1-pyridin-4-ylethyl)piperazin-1-yl]pyridin-2-amine
- 5-BROMO-3-NITRO-4-{4-[1-(PYRIDIN-4-YL)ETHYL]PIPERAZIN-1-YL}PYRIDIN-2-AMINE
- 942949-00-0
- SCHEMBL208549
- YRSVSDNDBYUNPP-UHFFFAOYSA-N
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- インチ: InChI=1S/C16H19BrN6O2/c1-11(12-2-4-19-5-3-12)21-6-8-22(9-7-21)14-13(17)10-20-16(18)15(14)23(24)25/h2-5,10-11H,6-9H2,1H3,(H2,18,20)
- InChIKey: YRSVSDNDBYUNPP-UHFFFAOYSA-N
- SMILES: CC(C1=CC=NC=C1)N2CCN(CC2)C3=C(C(=N)NC=C3Br)[N+](=O)[O-]
計算された属性
- 精确分子量: 406.07529g/mol
- 同位素质量: 406.07529g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 450
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 104Ų
- XLogP3: 2.3
5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD11007461-1g |
5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine |
942949-00-0 | 95+% | 1g |
$880 | 2024-07-19 | |
Alichem | A029183711-1g |
5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine |
942949-00-0 | 95% | 1g |
$998.00 | 2023-08-31 | |
Chemenu | CM169339-1g |
5-bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine |
942949-00-0 | 95% | 1g |
$728 | 2024-07-19 | |
Chemenu | CM169339-1g |
5-bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine |
942949-00-0 | 95% | 1g |
$830 | 2021-08-05 |
5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine 関連文献
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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3. Back matter
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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7. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amineに関する追加情報
Comprehensive Overview of 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine (CAS No. 942949-00-0)
The compound 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine (CAS No. 942949-00-0) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and drug discovery. With its unique structural features, including a pyridine core, a piperazine moiety, and a nitro group, this compound is often explored for its potential applications in targeting specific biological pathways. Researchers are particularly interested in its role as a kinase inhibitor or receptor modulator, given its structural resemblance to other pharmacologically active molecules.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by the need for targeted treatments in oncology, neurology, and infectious diseases. 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine fits into this trend as a promising candidate for further investigation. Its bromine and nitro substituents contribute to its electrophilic properties, making it a potential intermediate for the synthesis of more complex drug candidates. The compound's CAS No. 942949-00-0 is frequently searched in academic and industrial databases, reflecting its relevance in contemporary research.
One of the key areas of interest surrounding this compound is its potential application in cancer research. Given the growing emphasis on personalized medicine, molecules like 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine are being studied for their ability to selectively inhibit aberrant signaling pathways. The pyridine and piperazine components are known to enhance binding affinity to certain protein targets, which could explain the compound's appeal in drug design projects. Additionally, its nitro group may play a role in redox modulation, a hot topic in anticancer drug development.
From a synthetic chemistry perspective, CAS No. 942949-00-0 represents a valuable building block for the construction of diverse heterocyclic frameworks. The presence of both electron-withdrawing and electron-donating groups within the same molecule offers versatility in chemical transformations. This has led to increased interest in its use for high-throughput screening and combinatorial chemistry, where rapid access to structurally diverse compounds is essential. Researchers are also exploring its potential in fluorescence labeling and probe design, given its aromatic system.
Another trending topic linked to this compound is its relevance in neuropharmacology. The piperazine moiety is a common feature in many CNS-active drugs, and modifications to its structure can significantly alter pharmacokinetic properties. As such, 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine is being evaluated for its blood-brain barrier permeability and interaction with neurotransmitter receptors. This aligns with the broader search trends focusing on neurodegenerative disease treatments and psychoactive compounds.
In the context of green chemistry, there is growing scrutiny on the environmental impact of chemical synthesis. The compound's nitro group raises questions about sustainable reduction methods, a topic frequently searched in relation to catalytic hydrogenation and biocatalysis. Researchers are investigating alternative synthetic routes to minimize waste and improve atom economy, which could enhance the compound's appeal for large-scale production. This aligns with the increasing demand for eco-friendly pharmaceutical intermediates.
Finally, the compound's physicochemical properties, such as solubility, stability, and logP, are critical factors in its potential applications. These parameters are often searched in conjunction with ADMET profiling and drug-likeness assessments. As computational methods like molecular docking and QSAR modeling become more advanced, the ability to predict the behavior of 5-Bromo-3-nitro-4-(4-(1-(pyridin-4-yl)ethyl)piperazin-1-yl)pyridin-2-amine in biological systems has improved, further driving its research utility.
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